molecular formula C21H17NO B11730128 (2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-biphenyl-4-ylprop-2-en-1-one

Cat. No.: B11730128
M. Wt: 299.4 g/mol
InChI Key: XYOWXAVBJRMQHW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is an organic compound that features a conjugated system with both an amino group and a biphenyl structure

Preparation Methods

The synthesis of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-aminobenzaldehyde reacts with 4-biphenylacetone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent, followed by purification through recrystallization .

Chemical Reactions Analysis

1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

    Condensation: The compound can participate in further condensation reactions to form more complex molecules, useful in organic synthesis

Scientific Research Applications

1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one can be compared with similar compounds such as:

    4-Aminobiphenyl: Known for its use in the synthesis of azo dyes and its potential carcinogenic properties.

    Tetrakis(4-aminophenyl)ethene: Used in the development of electrochemiluminescent materials for biosensing applications.

    1-(4-Aminophenyl)-2-(1-piperidinyl)ethanol: Studied for its potential pharmaceutical applications.

These compounds share structural similarities but differ in their specific applications and properties, highlighting the unique features of 1-(4-aminophenyl)-3-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one .

Properties

IUPAC Name

1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOWXAVBJRMQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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